molecular formula C23H26N4O5S B2850107 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone CAS No. 1021075-04-6

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone

Katalognummer: B2850107
CAS-Nummer: 1021075-04-6
Molekulargewicht: 470.54
InChI-Schlüssel: HPKDIVGHRACVSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazolo[3,4-b]pyridine derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-methoxyphenyl substituent, and a morpholino-methanone moiety. Pyrazolo[3,4-b]pyridine scaffolds are recognized for their pharmacological versatility, including anticancer, anti-inflammatory, and neuroactive properties . The 1,1-dioxidotetrahydrothiophene (sulfolane) group enhances solubility and metabolic stability, while the 4-methoxyphenyl substituent may influence receptor binding affinity. The morpholino-methanone moiety contributes to hydrogen-bonding interactions, improving target selectivity .

Synthesis of this compound likely involves multi-step reactions, such as cyclocondensation of substituted pyrazole precursors with morpholine derivatives under reflux conditions, analogous to methods described for related pyrazolo-pyridine systems .

Eigenschaften

IUPAC Name

[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O5S/c1-15-21-19(23(28)26-8-10-32-11-9-26)13-20(16-3-5-18(31-2)6-4-16)24-22(21)27(25-15)17-7-12-33(29,30)14-17/h3-6,13,17H,7-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKDIVGHRACVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCOCC4)C5CCS(=O)(=O)C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.

Mode of Action

This compound acts as an activator of the GIRK channels . By binding to these channels, it facilitates the opening of the channel pore, allowing potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Biologische Aktivität

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

This compound features a unique structural arrangement that includes:

  • A dioxidotetrahydrothiophen moiety.
  • A methoxyphenyl group.
  • A pyrazolo[3,4-b]pyridine core.
  • An morpholino group attached to a methanone structure.

These structural characteristics contribute to its pharmacological properties and interactions with biological targets.

Research indicates that this compound may act as a G protein-gated inwardly rectifying potassium (GIRK) channel activator , which plays a crucial role in modulating neuronal excitability and various physiological processes. Activation of GIRK channels can lead to hyperpolarization of neurons, influencing neurotransmitter release and potentially providing therapeutic effects in neurological disorders.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar pyrazolo[3,4-b]pyridine derivatives. For instance:

  • Compound 9a , a related pyrazolo derivative, exhibited significant anticancer activity with an IC50 value of 2.59 µM against the HeLa cell line. This compound induced cell cycle arrest at the S phase and promoted apoptosis in cancer cells .
  • The structural modifications in these compounds influence their potency. For example, substituents on the phenyl ring can enhance or reduce anticancer activity depending on their electronic characteristics .

Neuroprotective Effects

The activation of GIRK channels by this compound suggests potential neuroprotective effects. By stabilizing neuronal membrane potential and reducing excitability, it may offer therapeutic benefits in conditions such as epilepsy or neurodegenerative diseases.

Case Studies

  • Cell Line Studies : In vitro studies have shown that derivatives of this compound lead to significant cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF7). The mechanism involves inducing apoptosis and cell cycle arrest at specific phases .
  • Mechanistic Insights : The dioxidotetrahydrothiophen moiety appears to enhance the binding affinity for GIRK channels compared to other non-modified pyrazolo derivatives, suggesting a structure-activity relationship that merits further exploration.

Comparative Analysis

To better understand the biological activity of this compound relative to other similar compounds, a comparative table is provided below:

Compound NameStructure FeaturesIC50 (µM)Mechanism of Action
9aPyrazolo[3,4-b]pyridine core2.59 (HeLa)Induces apoptosis, cell cycle arrest
14gHydroxy substitution in phenyl ring4.66 (MCF7)Similar mechanisms as 9a
Target CompoundDioxidotetrahydrothiophen + morpholinoTBDGIRK channel activation

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit structural and functional diversity. Below is a comparative analysis of the target compound with structurally related analogs (Table 1).

Table 1: Comparative Analysis of Pyrazolo[3,4-b]pyridine Derivatives

Compound Name / Core Structure Key Substituents Biological Activity Synthesis Method / Yield Key References
Target Compound 1,1-dioxidotetrahydrothiophen-3-yl, 4-methoxyphenyl, morpholino-methanone Anticancer (inferred) Reflux with morpholine (4 hrs)
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one Thieno[2,3-d]pyrimidine, chromenone, phenyl Anticancer, fluorescence properties FeCl₃-SiO₂ catalysis (75% yield)
(R/S)-2-(1-(4-amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Fluoro-morpholinophenyl, chromenone, fluorophenyl Kinase inhibition Mitsunobu coupling (10% yield)
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Thiophene-carboxylate, fluorophenyl, chromenone Antiviral, antitumor Suzuki coupling (46% yield)

Structural and Functional Differences

Core Modifications: The target compound’s pyrazolo[3,4-b]pyridine core differs from pyrazolo[3,4-c]pyrimidine () and pyrazolo[3,4-d]pyrimidine () analogs, which exhibit distinct π-π stacking and hydrogen-bonding interactions . Chromenone-fused derivatives () demonstrate enhanced fluorescence and photostability compared to non-fused systems .

Substituent Effects: The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound improves aqueous solubility compared to thieno[2,3-d]pyrimidine () or thiophene-carboxylate () substituents . Morpholino-methanone vs.

Biological Activity: Thieno[2,3-d]pyrimidine-containing analogs () show dual anticancer/fluorescence properties, whereas the target compound’s activity is inferred from its structural similarity to kinase inhibitors (e.g., ) .

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 4-methoxyphenyl group in the target compound may enhance lipid membrane permeability, while the sulfolane moiety reduces cytotoxicity compared to halogenated analogs .
  • Therapeutic Potential: Pyrazolo[3,4-b]pyridine derivatives with morpholino groups (target compound, ) are promising kinase inhibitors due to their ATP-binding pocket compatibility .
  • Limitations: Limited in vivo data exist for the target compound, whereas chromenone-fused analogs () have validated fluorescence-based imaging applications .

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The compound features a pyrazolo[3,4-b]pyridine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-methoxyphenyl group, and a morpholino methanone moiety. The sulfone group (1,1-dioxidotetrahydrothiophene) enhances polarity and metabolic stability, while the morpholino group improves solubility and bioavailability . The 4-methoxyphenyl substituent may contribute to π-π stacking interactions with biological targets, as seen in structurally analogous kinase inhibitors .

Q. What synthetic routes are reported for this compound or its analogs?

A common approach involves multi-step condensation and cyclization reactions. For example:

  • Step 1 : Formation of the pyrazolo[3,4-b]pyridine core via hydrazine derivatives reacting with α,β-unsaturated ketones (e.g., chalcones) under reflux in ethanol .
  • Step 2 : Introduction of the morpholino methanone group via nucleophilic substitution or coupling reactions, often using morpholine derivatives and carbonylating agents like triphosgene .
  • Step 3 : Sulfonation of the tetrahydrothiophene ring using oxidizing agents (e.g., H₂O₂/AcOH) to form the sulfone group .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm regiochemistry of substituents and sulfone placement .
  • X-ray crystallography for resolving stereochemical ambiguities, particularly in the tetrahydrothiophene ring .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities in synthesized batches. Methodological solutions include:

  • Standardized bioassays : Use established protocols (e.g., NCI-60 panel for anticancer activity) to ensure reproducibility .
  • Purity validation : Employ HPLC-MS (>95% purity thresholds) and control for residual solvents .
  • Dose-response studies : Compare EC₅₀/IC₅₀ values across multiple replicates to identify outlier datasets .

Q. What strategies optimize the compound’s solubility without compromising activity?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures for in vitro assays to enhance dissolution .
  • Prodrug modification : Introduce ionizable groups (e.g., phosphate esters) on the morpholino or methoxyphenyl moieties .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can structural analogs guide SAR studies for target selectivity?

  • Analog synthesis : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OH) groups to assess binding affinity trends .
  • Computational docking : Use molecular dynamics simulations to map interactions with kinase ATP-binding pockets (e.g., JAK2 vs. EGFR) .
  • In vitro selectivity panels : Test analogs against related enzymes (e.g., PI3K vs. mTOR) to identify off-target effects .

Q. What experimental designs address low yields in the final synthetic step?

  • Catalyst screening : Test Pd/C, Ni, or Cu catalysts for coupling reactions to improve efficiency .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with toluene/EtOH mixtures to reduce side reactions .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes for cyclization steps .

Methodological Challenges and Solutions

Q. How to resolve spectral contradictions (e.g., unexpected NOE correlations)?

  • Advanced NMR : Use NOESY/ROESY to distinguish between conformational isomers in solution .
  • X-ray diffraction : Confirm solid-state structure to rule out dynamic effects observed in NMR .
  • DFT calculations : Compare theoretical and experimental chemical shifts to identify misassignments .

Q. What in vivo models are suitable for pharmacokinetic studies?

  • Rodent models : Use Sprague-Dawley rats for bioavailability and tissue distribution studies .
  • Metabolite profiling : Employ LC-MS/MS to track sulfone oxidation or morpholino cleavage products .
  • Toxicology screening : Monitor liver enzymes (ALT/AST) and renal function to assess safety margins .

Q. How to integrate multi-omics data for mechanistic studies?

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : SILAC labeling to quantify target engagement (e.g., kinase inhibition) .
  • Metabolomics : NMR-based profiling to map metabolic pathway disruptions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.